molecular formula C24H26 B12550457 1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) CAS No. 177330-62-0

1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)

Katalognummer: B12550457
CAS-Nummer: 177330-62-0
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: HNINNDDIUGQJFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) is an organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core with two 3,4-dimethylbenzene groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) typically involves the reaction of α,α′-dibromo-o-xylene with 3,4-dimethylbenzene in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,1’-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1’-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) is unique due to its specific substitution pattern and the presence of dimethyl groups on the benzene rings. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in coordination chemistry and material science .

Eigenschaften

CAS-Nummer

177330-62-0

Molekularformel

C24H26

Molekulargewicht

314.5 g/mol

IUPAC-Name

4-[[2-[(3,4-dimethylphenyl)methyl]phenyl]methyl]-1,2-dimethylbenzene

InChI

InChI=1S/C24H26/c1-17-9-11-21(13-19(17)3)15-23-7-5-6-8-24(23)16-22-12-10-18(2)20(4)14-22/h5-14H,15-16H2,1-4H3

InChI-Schlüssel

HNINNDDIUGQJFB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)CC2=CC=CC=C2CC3=CC(=C(C=C3)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.